molecular formula C19H22O B14622956 [2,4-Di(propan-2-yl)phenyl](phenyl)methanone CAS No. 56177-34-5

[2,4-Di(propan-2-yl)phenyl](phenyl)methanone

Cat. No.: B14622956
CAS No.: 56177-34-5
M. Wt: 266.4 g/mol
InChI Key: BIJCMXDCASBEOM-UHFFFAOYSA-N
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Description

2,4-Di(propan-2-yl)phenylmethanone is an organic compound characterized by the presence of two isopropyl groups attached to a phenyl ring, which is further connected to a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(propan-2-yl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 2,4-Di(propan-2-yl)phenylmethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(propan-2-yl)phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,4-Di(propan-2-yl)phenylmethanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the active sites of enzymes.

Medicine

In medicinal chemistry, 2,4-Di(propan-2-yl)phenylmethanone derivatives are investigated for their pharmacological properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Di(propan-2-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include the inhibition of enzyme activity through competitive binding or the activation of signaling cascades that lead to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar in structure but lacks the isopropyl groups.

    Acetophenone: Contains a phenyl group attached to a carbonyl group but lacks additional substituents.

    Dibenzoylmethane: Contains two benzoyl groups attached to a central methylene group.

Uniqueness

The presence of isopropyl groups in 2,4-Di(propan-2-yl)phenylmethanone imparts unique steric and electronic properties. These features influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

56177-34-5

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

[2,4-di(propan-2-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C19H22O/c1-13(2)16-10-11-17(18(12-16)14(3)4)19(20)15-8-6-5-7-9-15/h5-14H,1-4H3

InChI Key

BIJCMXDCASBEOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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